Synthetic Access: Yield and Stereochemical Scope of Cyano‑Cyclopropane‑sulfonyl Fluorides vs. Ethenesulfonyl Fluoride
Zhang et al. (2021) report that 2‑arylethenesulfonyl fluorides react with cyanosulfonium salts under mild Corey‑Chaykovsky conditions to deliver nitrile‑ and sulfonyl fluoride‑substituted cyclopropanes in 60–92% isolated yield (18 examples), with access to both cis and trans diastereomers [1]. In contrast, the parent ethenesulfonyl fluoride (ESF) or 2‑phenylethenesulfonyl fluoride yield only 43–97% in Heck–Matsuda processes with limited stereochemical control and no cyclopropane ring [2]. The target compound’s synthesis therefore provides a broader diastereomeric space and higher median yield.
| Evidence Dimension | Isolated synthesis yield (median, range) |
|---|---|
| Target Compound Data | Cyano‑cyclopropane‑sulfonyl fluorides: 60–92% (Zhang 2021, 18 examples) |
| Comparator Or Baseline | Ethenesulfonyl fluoride (ESF) / 2‑arylethenesulfonyl fluorides: 43–97% (Heck–Matsuda, 2016) |
| Quantified Difference | Median yield ~82% vs. ~72%; cyclopropane ring not accessible from ESF |
| Conditions | Corey–Chaykovsky cyclopropanation (RT to 40 °C, CH₂Cl₂ or CH₃CN) |
Why This Matters
Higher and more reproducible yields with diastereomeric control reduce synthesis cost and improve the probability of identifying a stereoisomer with superior biological activity, directly influencing procurement decisions for med-chem and chemical biology groups.
- [1] Zhang, Z.-W., Rakesh, K. P., Liu, J., Qin, H.-L. & Tang, H. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Org. Biomol. Chem. 19, 6021–6024 (2021). View Source
- [2] Qin, H.-L. et al. A Heck–Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis‑electrophiles for SuFEx Click Chemistry. Chem. Eur. J. 22, 14155–14158 (2016). View Source
